N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c28-20(16-30-17-21(29)27-14-8-3-9-15-27)25-24-26-22(18-10-4-1-5-11-18)23(31-24)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZYSNFAZACBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Hybridization Strategy
Challenges and Optimization
- Regioselectivity : Competing substitution at the thiazole 2-position is mitigated by electron-withdrawing phenyl groups.
- Stability : The thioether bond is susceptible to oxidation; reactions are conducted under nitrogen.
- Scalability : Industrial production employs continuous flow reactors to enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole derivatives. In particular, compounds similar to N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide have demonstrated significant activity against various viral strains. In vitro tests showed low cytotoxicity at concentrations up to 100 µM when evaluated on A549 human pulmonary endothelial cells.
Antioxidant Properties
The compound exhibits strong antioxidant activity, which is critical in combating oxidative stress-related diseases. Various assays have indicated that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.
Antibacterial Properties
This compound has also been tested for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Cytotoxicity Study
A controlled study evaluated various thiazole compounds on A549 cells. The results showed favorable safety profiles with no significant reduction in cell viability at concentrations below 100 µM. However, certain derivatives exhibited up to 87% viability reduction at higher concentrations, suggesting potential cytotoxic effects but within acceptable limits for therapeutic applications.
Antimicrobial Efficacy Study
In another experiment focused on antimicrobial efficacy, thiazole-based compounds were subjected to testing against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition with MIC values ranging from 32 to 128 µg/mL, demonstrating their potential as effective antibacterial agents .
| Biological Activity | IC50 (µM) | Effectiveness |
|---|---|---|
| Antiviral | 25 | Moderate |
| Antioxidant | 15 | High |
| Antibacterial (S. aureus) | 64 | Effective |
| Antibacterial (E. coli) | 128 | Moderate |
Properties Overview
| Property | Description |
|---|---|
| Chemical Structure | Thiazole moiety with acetamide and piperidine groups |
| Biological Activities | Antiviral, antioxidant, antibacterial |
| Toxicity Profile | Low cytotoxicity at therapeutic concentrations |
Mechanism of Action
The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Effects
The compound belongs to a broader class of thiazole- and acetamide-containing derivatives. Key structural analogues and their properties are summarized below:
Table 1: Structural Analogues and Antitumor Activity (MGI%*)
*MGI%: Mean Growth Inhibition Percentage (higher values indicate greater activity).
Key Observations:
Substituent Impact on Activity: The 4-chlorophenyl group in compound 7 enhances activity (MGI% = 47%) compared to its 4-fluorophenyl analogue (MGI% = 7%) . This suggests electron-withdrawing groups (e.g., Cl) improve target engagement. Piperidinyl vs. Trimethoxybenzyl: The target compound’s piperidinyl-2-oxoethyl group may enhance solubility and receptor binding compared to the bulky trimethoxybenzyl substituents in quinazolinone derivatives .
Thiazole vs. Quinazolinone Cores: Quinazolinone-based analogues (e.g., compounds 7, 10) exhibit moderate antitumor activity but require additional metabolic activation due to their dihydroquinazolinone core .
Physicochemical and Pharmacokinetic Profiles
Table 2: Physicochemical Comparisons
‡Estimated based on structural similarity.
Key Observations:
Activity Trends in Propanamide vs. Acetamide Analogues
highlights that N-(substituted)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide analogues (14–20) generally exhibit superior antitumor activity to acetamide analogues (6–13), except for compounds 7 and 10 . This suggests:
- Chain Length Flexibility : Propanamide’s extended alkyl chain may allow better hydrophobic interactions with target proteins.
- Exceptions : Compound 7 (acetamide) outperforms propanamide analogues, indicating that substituent quality (e.g., 4-chlorophenyl) can override chain-length effects.
The target compound’s acetamide linkage aligns with these high-performing exceptions, and its diphenylthiazole core may compensate for the shorter chain via aromatic interactions.
Biological Activity
N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: N-(4,5-diphenylthiazol-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
- Molecular Formula: C23H23N3O2S2
- CAS Number: 681225-63-8
The presence of thiazole and piperidine moieties contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets, including:
- Enzymatic Inhibition: Thiazoles can inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: They may act as agonists or antagonists at various receptors.
- DNA Interaction: Some thiazole compounds are known to intercalate with DNA, affecting replication and transcription processes.
The precise mechanism of action for this compound remains to be fully elucidated through experimental studies.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
-
Cytotoxicity Studies: Compounds similar to N-(4,5-diphenylthiazol-2-yl)-2-thioacetamide have shown cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating potent activity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
Compound Cell Line IC50 (µM) Compound 13 A431 < 10 Compound 13 Jurkat < 10 - Apoptosis Induction: Mechanistic studies suggest that these compounds can induce apoptosis through both intrinsic and extrinsic pathways, as demonstrated in HeLa cells .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties:
-
Bacterial Inhibition: Several studies indicate that compounds similar to N-(4,5-diphenylthiazol-2-yl)-2-thioacetamide exhibit antibacterial activity comparable to standard antibiotics like norfloxacin. For example, derivatives showed effective inhibition against Staphylococcus epidermidis .
Compound Bacteria Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus epidermidis 32 µg/mL Compound B E. coli 16 µg/mL
Case Studies and Research Findings
- Synthesis and Characterization: The synthesis of N-(4,5-diphenylthiazol-2-yl)-2-thioacetamide involves multiple steps including the formation of the thiazole ring and subsequent functionalization with piperidine derivatives.
- Structure Activity Relationship (SAR): SAR studies indicate that modifications in the phenyl or piperidine groups can significantly influence biological activity. For instance, the introduction of electron-donating groups enhances anticancer efficacy .
- Molecular Docking Studies: Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression, providing insights into its potential therapeutic applications .
Q & A
Q. How to address variability in biological activity data across studies?
- Answer : Standardize assay protocols (e.g., cell line passage number, serum concentration) and validate compound solubility (DMSO stock solutions). Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., ANOVA with post-hoc tests) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
